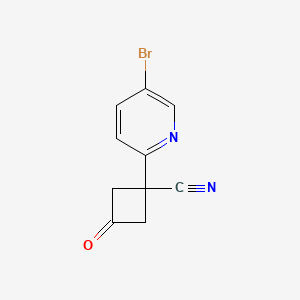

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound like “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would likely be complex, given the presence of multiple functional groups . Detailed structural analysis would require more specific information or a structural diagram.

Chemical Reactions Analysis

The chemical reactions involving “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure and the conditions under which the reactions occur . Pyridine derivatives are known to participate in a wide range of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure. These properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Antibacterial Activity

- 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is used as a substrate in the synthesis of new cyanopyridine derivatives. These derivatives have shown antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, suggesting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Cyclization Reactions

- It serves as a key intermediate in palladium-catalyzed cyclization reactions with carboxylic acids and carbon monoxide. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its role in complex organic syntheses (Cho & Kim, 2008).

Antiviral Activity

- Derivatives of this compound have been synthesized and evaluated for their antiviral properties. These compounds showed activity against Herpes Simplex Virus type 1 (HSV1) and Hepatitis A virus (HAV), demonstrating its potential in antiviral drug development (Attaby et al., 2006).

Molecular Structure Analysis

- Computational calculations have been performed on similar compounds to understand their molecular structure, electron density, and organic reactive sites. This research is crucial for exploring the reactivity and potential biological applications of these molecules (Arulaabaranam et al., 2021).

Photocycloaddition Studies

- It has been used in photocycloaddition studies, which are significant in understanding the reactions of carbonitriles with alkenes and alkenynes. This research is important for the development of photochemically active compounds (Schwebel & Margaretha, 2000).

Electrocatalytic Synthesis

- The compound plays a role in electrocatalytic synthesis processes, where it helps in assembling complex organic molecules. This demonstrates its utility in efficient and sustainable chemical synthesis techniques (Vafajoo et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral drugs .

Mode of Action

It is believed to interact with its target, the gag-pol polyprotein, in a way that inhibits the protein’s function . This interaction could potentially disrupt the life cycle of the virus, preventing it from replicating and spreading .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely involved in pathways related to viral replication and protein synthesis .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Gag-Pol polyprotein. By inhibiting this protein, the compound could potentially prevent viral replication, leading to a decrease in viral load .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZPTLKFQHXNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)